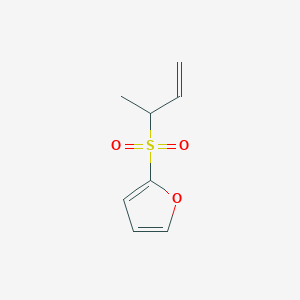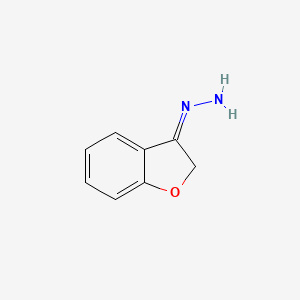![molecular formula C7H5BrN4O B12907366 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide CAS No. 87597-30-6](/img/structure/B12907366.png)
5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound that has garnered attention in scientific research due to its unique chemical structure and properties. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its versatility in organic synthesis and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions often include the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction proceeds via C–C bond cleavage and cyclization, followed by bromination to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that similar compounds can inhibit enzymes or interact with receptors, leading to various biological effects . The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid: This compound shares a similar core structure but differs in the functional group attached to the pyrazine ring.
6-Bromoimidazo[1,2-a]pyridine-2-carboxylate: Another related compound with a different substitution pattern on the imidazo ring.
Uniqueness
5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide stands out due to its specific substitution pattern and the presence of the carboxamide group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
87597-30-6 |
|---|---|
Molecular Formula |
C7H5BrN4O |
Molecular Weight |
241.04 g/mol |
IUPAC Name |
5-bromoimidazo[1,2-a]pyrazine-2-carboxamide |
InChI |
InChI=1S/C7H5BrN4O/c8-5-1-10-2-6-11-4(7(9)13)3-12(5)6/h1-3H,(H2,9,13) |
InChI Key |
SSWXOKCIIPJWMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=C2C=N1)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


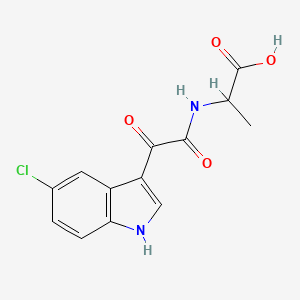
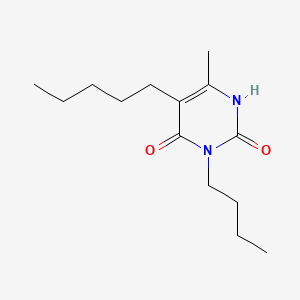

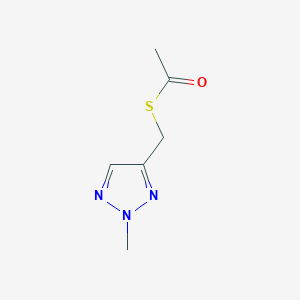
![N-[(1H-Indol-3-yl)acetyl]-L-cysteine](/img/structure/B12907310.png)
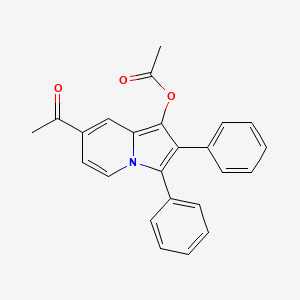
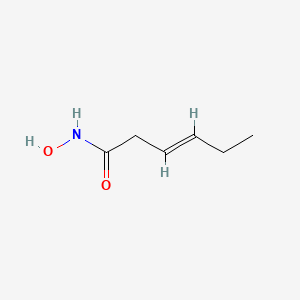
![ethyl N-[8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12907327.png)
![7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907330.png)

![3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907336.png)
